5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole
CAS No.:
Cat. No.: VC18048212
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrNO2 |
|---|---|
| Molecular Weight | 228.04 g/mol |
| IUPAC Name | 5-(4-bromo-5-methylfuran-2-yl)-1,2-oxazole |
| Standard InChI | InChI=1S/C8H6BrNO2/c1-5-6(9)4-8(11-5)7-2-3-10-12-7/h2-4H,1H3 |
| Standard InChI Key | CZJDVNSEVJWYAS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(O1)C2=CC=NO2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered oxazole ring () linked to a 4-bromo-5-methylfuran group (). The oxazole ring contains nitrogen and oxygen atoms at positions 1 and 3, respectively, while the furan moiety includes a bromine atom at position 4 and a methyl group at position 5 . This configuration enables diverse non-covalent interactions, such as hydrogen bonding and hydrophobic effects, which are critical for biological activity .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 228.04 g/mol |
| LogP (Partition Coefficient) | 3.8253 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 45.27 Ų |
| Solubility (LogSw) | -4.182 (poor aqueous solubility) |
The bromine atom enhances electrophilic reactivity, making the compound amenable to further functionalization .
Synthesis Methods
Cyclization of Precursors
The most common synthesis involves cyclization reactions using furan and oxazole precursors. Acidic catalysts, such as or , facilitate the formation of the oxazole ring under controlled temperatures (80–150°C) . For example, condensation of 4-bromo-5-methylfuran-2-carbaldehyde with acetamide derivatives yields the target compound with purities exceeding 90% .
Suzuki Cross-Coupling
Recent advances employ Suzuki-Miyaura cross-coupling to introduce aryl groups at the oxazole’s 5-position. This method uses palladium catalysts (e.g., ) and arylboronic acids, achieving yields of 70–85% . The regioisomeric control of substituents is critical for optimizing bioactivity .
Green Chemistry Approaches
Microwave-assisted synthesis and ionic liquid solvents have reduced reaction times from hours to minutes while improving yields (up to 95%) . These methods align with sustainable chemistry principles by minimizing toxic byproducts .
Biological Activity
Antitumor Properties
The compound exhibits antiproliferative activity against cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC values in the nanomolar range . Its mechanism involves tubulin polymerization inhibition, similar to combretastatin A-4 analogues . Comparative studies show that bromine enhances cytotoxicity by 3–10-fold compared to non-halogenated derivatives .
Antimicrobial Effects
Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate antibacterial activity (MIC: 20–25 µg/mL) . The furan moiety’s electron-withdrawing properties disrupt bacterial membrane integrity, while the oxazole ring interferes with DNA gyrase .
Selectivity and Toxicity
Notably, the compound shows low cytotoxicity in normal human cells (e.g., peripheral blood lymphocytes) with IC > 10 µM, suggesting a favorable therapeutic index .
Applications
Pharmaceutical Development
As a lead molecule, the compound serves as a scaffold for developing kinase inhibitors and microtubule-targeting agents . Derivatives with modified furan substituents are being explored for treating metastatic cancers .
Agrochemical Research
The brominated furan moiety confers pesticidal activity against Aphis gossypii (cotton aphid) at concentrations as low as 50 ppm . Its stability under UV exposure makes it suitable for field applications .
Future Research Directions
Structural Optimization
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Substituent Engineering: Introducing electron-donating groups (e.g., methoxy) at the furan’s 4-position may enhance solubility and bioavailability .
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Hybrid Molecules: Conjugation with fluoroquinolones or β-lactams could broaden antimicrobial spectra .
Pharmacokinetic Studies
Current gaps include ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. In vivo studies in murine models are needed to validate preclinical efficacy .
Green Synthesis Scaling
Large-scale production using continuous flow reactors and biocatalysts could reduce costs and environmental impact .
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